

Broxaterol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Broxaterol*

Cat. No.: *B1667945*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **Broxaterol**. The information is compiled to support research and development activities in the field of respiratory therapeutics.

Chemical and Physical Properties

Broxaterol is a selective beta-2 adrenergic receptor agonist.^{[1][2]} Its chemical structure is characterized by a 3-bromoisoxazole ring, which replaces the catechol moiety found in traditional beta-adrenergic compounds.^[3]

Chemical Structure and Identification

The chemical structure and identifiers of **Broxaterol** are summarized in the table below.

Broxaterol exists as a racemic mixture, and information for its individual enantiomers is also provided where available.

Identifier	Value
IUPAC Name	1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol[4]
CAS Number	76596-57-1 (racemate)[4]
76596-58-2 (racemic hydrochloride)	
104164-30-9 ((R)-enantiomer)	
104164-31-0 ((S)-enantiomer)	
104164-44-5 ((R)-hydrochloride)	
Molecular Formula	C ₉ H ₁₅ BrN ₂ O ₂
SMILES	<chem>CC(C)(C)NCC(C1=CC(=NO1)Br)O</chem>
InChI	InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3

Physicochemical Properties

Quantitative data on the physicochemical properties of **Broxaterol** are presented below. Note that some values are computationally predicted.

Property	Value	Source
Molecular Weight	263.13 g/mol	
299.59 g/mol (hydrochloride salt)		
XLogP3-AA (Computed)	1.1	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	4	

Pharmacological Properties

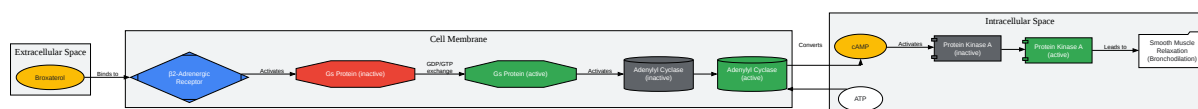
Broxaterol is a potent and selective $\beta 2$ -adrenoceptor agonist with significant bronchodilatory activity. It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

Broxaterol selectively binds to and activates $\beta 2$ -adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow. The downstream effects of receptor activation include the inhibition of the release of asthmogenic mediators.

Signaling Pathway

The activation of the $\beta 2$ -adrenergic receptor by **Broxaterol** triggers a Gs protein-coupled signaling pathway. This cascade is illustrated in the diagram below.



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Caption: $\beta 2$ -Adrenergic Receptor Signaling Pathway of **Broxaterol**.

Pharmacodynamics

In clinical studies, orally administered **Broxaterol** was found to be 12-16 times more potent as a bronchodilator than salbutamol. When inhaled, it was slightly less potent than salbutamol.

Broxaterol has also been shown to be effective in preventing exercise-induced bronchospasm.

Pharmacokinetics

In a study involving asthmatic children who were administered 0.5 mg of **Broxaterol**, the drug was rapidly absorbed with a T_{max} of 0.9 hours and a C_{max} of 2.05 µg/mL. The elimination half-life (T_{1/2}) was 2.3 hours.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for **Broxaterol**.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of **Broxaterol** for β₁- and β₂-adrenergic receptors.

Methodology:

- Membrane Preparation: Prepare membrane fractions from rat heart (rich in β₁-receptors) and rat lung (rich in β₂-receptors).
- Radioligand Binding: Use [3H]dihydroalprenolol as the radioligand.
- Competition Assay: Incubate the membrane preparations with the radioligand and varying concentrations of **Broxaterol**.
- Separation: Separate bound from free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Calculate the K_i (inhibition constant) values for both receptor subtypes to determine affinity and selectivity.

The results of such an assay showed that **Broxaterol** has a higher affinity for β₂-receptors (K_i = 98-130 nM) compared to β₁-receptors (K_i = 3460-4100 nM).

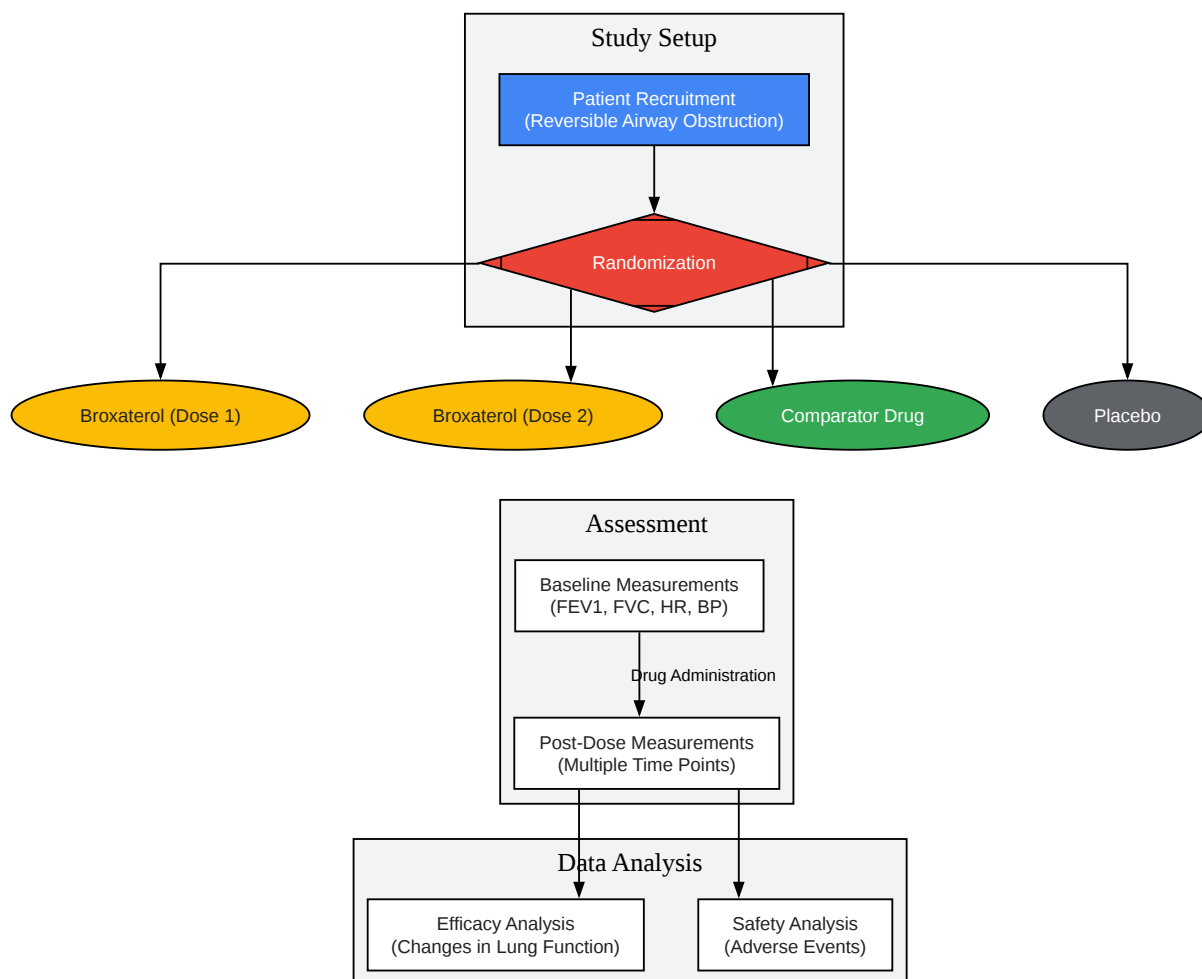
Clinical Trial for Bronchodilator Effect

Objective: To compare the bronchodilating activity and tolerability of **Broxaterol** with another β_2 -agonist (e.g., salbutamol or procaterol) and a placebo.

Methodology:

- **Study Design:** A double-blind, randomized, crossover study is typically employed.
- **Patient Population:** Recruit patients with reversible airway obstruction (e.g., asthma or COPD).
- **Drug Administration:** Administer single doses of **Broxaterol** (e.g., 200 mcg and 400 mcg), the comparator drug, and a placebo via a metered-dose inhaler.
- **Pulmonary Function Tests:** Measure parameters such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Maximal Mid-Expiratory Flow (MMEF) at baseline and at specified time points post-administration (e.g., 7.5, 15, 30, 60, 120, 180, and 240 minutes).
- **Safety Monitoring:** Monitor heart rate, blood pressure, and any reported side effects (e.g., tremors) at each time point.
- **Data Analysis:** Statistically compare the changes in pulmonary function parameters and the incidence of side effects between the different treatment groups.

The following diagram illustrates the typical workflow of such a clinical trial.



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Caption: Workflow of a Double-Blind, Crossover Clinical Trial.

Therapeutic Applications and Safety Profile

Broxaterol has been investigated for the treatment of reversible airway diseases, including asthma and chronic bronchitis. Clinical trials have demonstrated its efficacy in improving lung function and its safety profile.

Commonly reported side effects are generally mild and transient, including tremor, nervousness, and palpitations. No significant changes in heart rate, blood pressure, or other laboratory parameters have been reported in long-term studies.

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References

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